molecular formula C17H12BrN5O B2385536 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893921-09-0

6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one

货号: B2385536
CAS 编号: 893921-09-0
分子量: 382.221
InChI 键: VAUCTLQFIOWZQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a triazolopyrimidine core with a benzyl group at the 6-position and a 4-bromophenyl group at the 3-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzylamine with benzyl isocyanide in the presence of a base, followed by cyclization with a suitable reagent to form the triazolopyrimidine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

科学研究应用

Anticancer Activity

Research indicates that 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one exhibits potent cytotoxic effects against various cancer cell lines. Notably, it has shown significant activity against:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

The mechanism of action involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation. By binding to the active site of CDK2, this compound disrupts normal cell cycle progression, leading to apoptosis in cancer cells.

Antiviral Properties

This compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other triazolopyrimidine derivatives. These findings highlight the need for further research to fully elucidate its antiviral mechanisms and efficacy against specific viral pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound has demonstrated anti-inflammatory effects in vitro. These effects are likely mediated through the modulation of inflammatory cytokines and pathways, although detailed mechanisms remain to be fully characterized.

Case Study 1: Inhibition of CDK2 in Cancer Cells

A study conducted on the effects of this compound on MCF-7 and HCT-116 cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized assays such as MTT and flow cytometry to assess cytotoxicity and apoptosis rates, respectively. Results indicated a significant increase in apoptotic cells following treatment, confirming the compound's potential as a therapeutic agent for breast and colon cancers.

Case Study 2: Antiviral Activity Assessment

Another investigation focused on the antiviral properties of this compound against a panel of viruses, including influenza and herpes simplex virus. The study employed plaque reduction assays to determine the compound's efficacy in inhibiting viral replication. Results showed promising antiviral activity, warranting further exploration into its mechanism of action and potential clinical applications .

作用机制

The mechanism of action of 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation and survival, leading to its potential use as an anticancer agent.

相似化合物的比较

Similar Compounds

Uniqueness

6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. The presence of both benzyl and 4-bromophenyl groups enhances its ability to interact with various molecular targets, making it a promising candidate for further research and development.

生物活性

6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a triazole ring and a pyrimidine moiety, contribute to its potential therapeutic applications.

Structure and Synthesis

The molecular formula of this compound is C13H10BrN5OC_{13}H_{10}BrN_5O, with a molecular weight of 348.15 g/mol. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often utilizing bases and suitable reagents to form the triazolopyrimidine core. Common methods include reactions involving 4-bromobenzylamine and benzyl isocyanide, followed by cyclization reactions to yield the final product .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

Anticancer Properties

This compound has shown promising anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), HT-29 (colorectal cancer), and Jurkat (T-cell leukemia).
  • Mechanism of Action : The compound inhibits microtubule assembly, which is critical for cell division. It has been reported to induce apoptosis in cancer cells by affecting caspase activity and cell cycle progression .
Cell Line IC50 (μM)
A54910.0
MDA-MB-2319.0
HeLa8.0
HT-2912.0
Jurkat11.0

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific kinases involved in signaling pathways crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at various positions on the triazolopyrimidine scaffold can enhance or diminish its efficacy. For example, substituents on the aromatic rings can significantly affect the compound's potency against cancer cells .

Case Studies

  • Study on MDA-MB-231 Cells : In a recent study, derivatives of triazolopyrimidines were evaluated for antiproliferative effects. Compounds similar to this compound showed IC50 values in the low micromolar range, indicating strong anticancer potential .
  • Zebrafish Model : The compound was tested in zebrafish embryos, demonstrating significant inhibition of tumor growth and highlighting its potential for in vivo applications .

属性

IUPAC Name

6-benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5O/c18-13-6-8-14(9-7-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUCTLQFIOWZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。